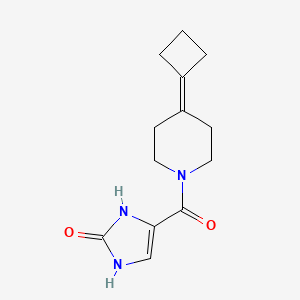
4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one, also known as CPI-1189, is a small molecule drug that has been studied for its potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. It has also been shown to have antioxidant properties.
Biochemical and physiological effects:
4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one has been shown to have a number of biochemical and physiological effects in various studies. It has been shown to decrease the levels of pro-inflammatory cytokines in the body, as well as reduce the activity of certain enzymes involved in inflammation. It has also been shown to have anti-tumor effects in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one in lab experiments is that it has been shown to have low toxicity and good bioavailability. However, one limitation is that it can be difficult to synthesize and may not be readily available for use in all labs.
Orientations Futures
There are several potential future directions for research on 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in combination with other drugs to enhance its anti-tumor effects. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one and its potential uses in various therapeutic applications.
In conclusion, 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one is a small molecule drug that has shown potential therapeutic uses in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential uses of 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one in various therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one involves a multi-step process that starts with the reaction of 1,3-dihydroimidazol-2-one with piperidine. The resulting product is then subjected to a cyclization reaction with cyclobutylidene to form 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one. The yield of this process is reported to be around 50%.
Applications De Recherche Scientifique
4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one has been studied for its potential therapeutic uses in various scientific research applications. It has been shown to have anti-inflammatory and anti-tumor properties, as well as potential uses in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-(4-cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-12(11-8-14-13(18)15-11)16-6-4-10(5-7-16)9-2-1-3-9/h8H,1-7H2,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRZIQZYFFOUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)C3=CNC(=O)N3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

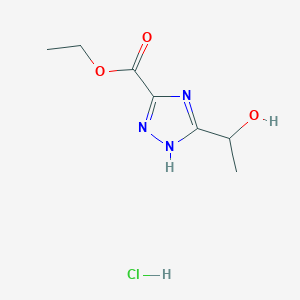
![Ethyl 3-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2718384.png)
![Tert-butyl N-[7,7-difluoro-2-(hydroxymethyl)spiro[3.5]nonan-2-yl]carbamate](/img/structure/B2718385.png)
![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole](/img/structure/B2718389.png)

![N-(2-methoxyphenyl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2718391.png)
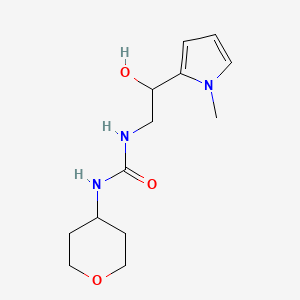
![4-(4-hydroxy-3-methoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2718395.png)

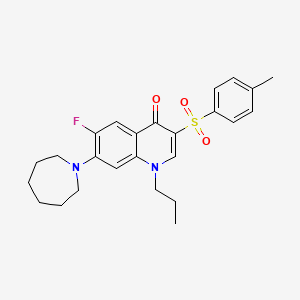


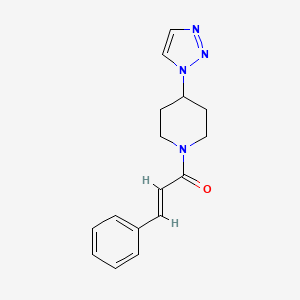
![N-(3,4-dimethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2718404.png)